4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole
Overview
Description
4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole is a heterocyclic compound that features both thiophene and imidazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, and the imidazole ring, a nitrogen-containing five-membered ring, endows the compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one: A related compound with similar structural features but lacking the imidazole ring.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Compounds with a similar thiophene-based structure but different functional groups.
Uniqueness
4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole is unique due to the combination of the thiophene and imidazole rings, which imparts distinct chemical and biological properties
Biological Activity
4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name: 5-(1,3-dimethyl-6,7-dihydro-2-benzothiophen-4-yl)-1H-imidazole
- Molecular Formula: C13H14N2S
- Molecular Weight: 230.329 g/mol
- InChI Key: RLKWQKZPCMICPS-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiophene have shown effectiveness against various bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are notable for their resistance to antibiotics .
Anticancer Properties
Studies have suggested that imidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for tumor growth. For example, certain imidazole compounds have been shown to inhibit heme oxygenase, an enzyme implicated in cancer progression .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation: There is potential for interaction with specific receptors that regulate cellular signaling pathways.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a related compound exhibited potent activity against multidrug-resistant bacteria. The findings indicated an IC50 value suggesting effective inhibition at low concentrations .
Study 2: Cancer Cell Lines
Research involving various cancer cell lines showed that imidazole derivatives could reduce cell viability significantly. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 3: In Vivo Studies
In vivo studies have indicated neuroprotective effects when administered in models of neurodegenerative diseases. This suggests potential therapeutic applications beyond antimicrobial and anticancer properties .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other known compounds:
Properties
IUPAC Name |
5-(1,3-dimethyl-6,7-dihydro-2-benzothiophen-4-yl)-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-8-10-4-3-5-11(12-6-14-7-15-12)13(10)9(2)16-8/h5-7H,3-4H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKWQKZPCMICPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC=C(C2=C(S1)C)C3=CN=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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